(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
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Description
(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
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Scientific Research Applications
Fluorographic Detection and Autoradiography
A prevalent application in scientific research for compounds similar to (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide involves fluorography, particularly in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels. The method described by Bonner and Laskey (1974) leverages scintillation autography (fluorography) using X-ray film for detecting 3H in polyacrylamide gels. This approach is notably more sensitive than conventional autoradiography for isotopes like 35S and 14C, improving detection efficiency significantly (Bonner & Laskey, 1974).
Protein Conformation and Enzyme Binding Studies
Acrylamide has been used extensively in studying protein structures and functions. Eftink and Ghiron (1976) demonstrated how acrylamide quenching of tryptophanyl fluorescence can reveal the exposure of tryptophan residues in proteins, providing insights into protein folding, conformational changes, and binding interactions. This method offers a nuanced understanding of protein dynamics, crucial for biological research and drug design (Eftink & Ghiron, 1976).
Development of Fluoroionophores
Fluoroionophores based on derivatives similar to the compound have been studied for their potential in metal ion detection. Hong et al. (2012) explored diamine-salicylaldehyde derivatives, discovering that specific compounds within this class can selectively chelate metal ions like Zn+2 in both organic and semi-aqueous solutions. This research has implications for developing new sensors and imaging agents for metal ions in biological and environmental samples (Hong et al., 2012).
Polyamide Synthesis and Characterization
In polymer science, compounds with structural similarities to (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide have been utilized in the synthesis of new materials. Hsiao, Yang, and Lin (1999) reported the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing these materials' solubility, film-forming capabilities, and thermal stability. Such research contributes to the development of advanced materials with potential applications in electronics, coatings, and more (Hsiao et al., 1999).
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-27-18-9-3-14(11-19(18)28-2)4-10-20(25)23-16-12-21(26)24(13-16)17-7-5-15(22)6-8-17/h3-11,16H,12-13H2,1-2H3,(H,23,25)/b10-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOQZUDZMQZAQP-WMZJFQQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.